1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol, also known as PZM21, is a synthetic opioid analgesic that has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications. In
Wirkmechanismus
1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol acts as a biased agonist of the mu-opioid receptor, selectively activating G protein signaling pathways over beta-arrestin recruitment. This unique mechanism of action may contribute to its reduced side effect profile and potential for reduced abuse liability.
Biochemical and Physiological Effects
1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been shown to produce analgesia in animal models of acute and chronic pain, without the respiratory depression and constipation commonly associated with traditional opioid analgesics. In addition, 1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been shown to produce less reward and dependence in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is its unique mechanism of action, which may provide a safer and more effective alternative to traditional opioid analgesics. However, limitations include the lack of clinical data and potential for off-target effects.
Zukünftige Richtungen
Future research on 1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol should focus on further elucidating its mechanism of action and therapeutic potential, as well as exploring its potential use in combination with other analgesics for enhanced pain relief. In addition, clinical trials are needed to determine the safety and efficacy of 1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol in humans.
Synthesemethoden
The synthesis of 1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol involves the reaction of 2-bromo-4'-methylpropiophenone with 2-isopropylthiazole in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with 3-piperidinol. The final product is purified through column chromatography, yielding 1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has shown promise as a potential therapeutic agent for pain management, without the addictive properties associated with traditional opioid analgesics. In preclinical studies, 1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has demonstrated potent analgesic effects in animal models of acute and chronic pain, with a wider safety margin compared to traditional opioids.
Eigenschaften
IUPAC Name |
1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)12-13-10(8-16-12)6-14-5-3-4-11(15)7-14/h8-9,11,15H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRFYYYFALTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.